molecular formula C14H14O5 B5819159 [(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Cat. No. B5819159
M. Wt: 262.26 g/mol
InChI Key: SFHRNAYBOMXTMR-UHFFFAOYSA-N
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Description

[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, also known as EMAA, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.

Scientific Research Applications

Chemical Synthesis and Derivatives

[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid and its derivatives are synthesized through various chemical reactions, serving as key intermediates for further chemical transformations. For instance, the compound (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester is utilized in reactions to yield compounds with potential antibacterial activity against both Gram-positive and Gram-negative bacteria. These reactions involve the synthesis of Schiff’s bases and their cyclo-condensation with 2-mercapto-acetic acid, leading to the formation of N-(2-aryl-4-oxothiazolidin-3-yl)-2-(4-(2-aryl-4-oxothiazolidin-3-ylcarbamoyl)-methyl)-2-oxo-2H-chromen-7-yloxy)-acetamides (Čačić et al., 2009).

Photodimerization and Material Design

A distinct application involves the synthesis of photoactive cellulose derivatives using [(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. This process includes esterification with cellulose, leading to the creation of water-soluble polyelectrolytes with high amounts of photochemically active chromene moieties. The photodimerization of these moieties in dissolved states suggests potential applications in smart material design, as their properties can be manipulated through light-triggered photodimerization (Wondraczek et al., 2012).

Antimicrobial and Antifungal Activity

Several derivatives of [(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid exhibit antimicrobial and antifungal properties. The synthesis of various Schiff's bases, hydrazides, and other derivatives results in compounds that demonstrate significant bioactivity, showing potential in medical and pharmaceutical applications as antimicrobial agents (Čačić et al., 2006).

Antioxidant Properties

Furthermore, certain coumarin derivatives synthesized from these compounds have been studied for their antioxidant activity. These studies involve comparing their reactivity with free radicals to known antioxidants like ascorbic acid, indicating their potential utility in mitigating oxidative stress-related damage (Kadhum et al., 2011).

properties

IUPAC Name

2-(3-ethyl-4-methyl-2-oxochromen-7-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-3-10-8(2)11-5-4-9(18-7-13(15)16)6-12(11)19-14(10)17/h4-6H,3,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHRNAYBOMXTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C=C(C=C2)OCC(=O)O)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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